molecular formula C21H22N4O5S B10972742 3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10972742
M. Wt: 442.5 g/mol
InChI Key: JWKHEYBKKYDHPM-UHFFFAOYSA-N
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Description

3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a sulfonamide and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent substitution reactions. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would also be beneficial.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use as a probe in biochemical assays due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide and pyrimidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety can interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic heptene ring with sulfonamide and pyrimidine groups This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C21H22N4O5S/c1-11-9-17(23-12(2)22-11)25-31(29,30)16-7-5-15(6-8-16)24-20(26)18-13-3-4-14(10-13)19(18)21(27)28/h3-9,13-14,18-19H,10H2,1-2H3,(H,24,26)(H,27,28)(H,22,23,25)

InChI Key

JWKHEYBKKYDHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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